1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
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Description
1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C11H14N6OS2 and its molecular weight is 310.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activity and are used in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can interfere with various biological processes, potentially affecting a wide range of pathways .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, leading to the inhibition of bacterial and cancer cell replication .
Biological Activity
1-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a novel compound with significant potential in various biological applications. Its unique structural components, including a thiadiazole moiety and a pyrimidine ring, suggest diverse biological activities, particularly in antimicrobial and antifungal domains.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Thiadiazole ring : Known for its antimicrobial properties.
- Pyrimidine ring : Associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Activity :
- Bacterial Inhibition : Studies have shown that similar thiadiazole derivatives can effectively inhibit antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antifungal Properties : The compound has demonstrated effectiveness against various fungal pathogens, including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
Case Studies :
- A study reported that derivatives of thiadiazole exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk . This highlights the compound's potential in treating infections caused by these pathogens.
- Another investigation into the cytotoxic effects on cancer cell lines indicated that thiadiazole derivatives could inhibit proliferation in U937 cells with an IC50 value of 16.23 μM, showcasing their anticancer potential .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors associated with microbial resistance mechanisms. This interaction can lead to enhanced efficacy against resistant strains while minimizing side effects .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Thiadiazole + Isoxazole | Antibacterial, Antifungal |
Compound B | Thiadiazole + Pyridine | Antiviral, Anticancer |
Target Compound | Thiadiazole + Pyrimidine | Broad-spectrum antimicrobial |
The dual-action mechanism derived from both the thiadiazole and pyrimidine moieties provides a broader spectrum of activity compared to other compounds .
Synthesis Methods
The synthesis of this compound can be achieved through several methods that ensure high purity and yield. Typical methods include:
- Nucleophilic Substitution Reactions : Utilizing thiadiazole derivatives as nucleophiles.
- Hydrolysis Reactions : Facilitating the formation of urea derivatives from appropriate precursors .
Properties
IUPAC Name |
1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS2/c1-8-16-17-11(20-8)19-7-3-6-14-10(18)15-9-12-4-2-5-13-9/h2,4-5H,3,6-7H2,1H3,(H2,12,13,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYTEFEOQJDFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCNC(=O)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.